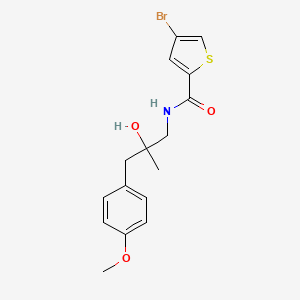![molecular formula C18H16FN3O2 B2654047 Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate CAS No. 866155-33-1](/img/structure/B2654047.png)
Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate is characterized by the presence of a quinazoline ring, a fluorobenzyl group, and an ethyl carboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy and X-ray crystallography.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinoline derivatives, including Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate, are recognized for their efficient fluorescence and are extensively utilized in biochemistry and medicine for studying diverse biological systems. They are investigated for potential antioxidant and radioprotector properties, highlighting their significance in creating more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013). Furthermore, a tandem addition-elimination-SNAr reaction methodology has been established for synthesizing ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate rings, underscoring a crucial step in drug compound development (Bunce, Lee, & Grant, 2011).
Antimicrobial and Antitubercular Properties
Quinazoline derivatives have been evaluated for their antimycobacterial properties. For instance, Pyrrolo[1,2-a]quinoline derivatives demonstrated notable anti-tuberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis, offering insights into their therapeutic potential and interaction with target proteins (Venugopala et al., 2020).
Catalysis and Synthetic Applications
The synthesis of quinazoline derivatives through various catalytic processes represents a significant area of chemical research. Iron-catalyzed cascade reactions for constructing quinazolines from 2-aminobenzyl alcohols and benzylamines highlight the efficiency of metal-catalyzed methodologies in synthesizing complex heterocycles, which are crucial for pharmaceutical manufacturing and industrial applications (Gopalaiah, Saini, & Devi, 2017).
Optical and Material Applications
The design and fabrication of novel organic compounds for photodiode applications emphasize the role of quinazoline derivatives in material science. The synthesis of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its application in organic photodiodes demonstrate the potential of quinazoline derivatives in electronic and optical device fabrication (Elkanzi et al., 2020).
Propiedades
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methylamino]quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-24-18(23)17-21-15-10-6-4-8-13(15)16(22-17)20-11-12-7-3-5-9-14(12)19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSZVKRHUNHKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)

![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)


![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

